5-Butyl-1,2,3,4-tetrahydroisoquinoline 5-Butyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856649
InChI: InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-10-14-9-8-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

5-Butyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC17856649

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

5-Butyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name 5-butyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-10-14-9-8-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3
Standard InChI Key OHXZBHJNYQJXIO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=CC2=C1CCNC2

Introduction

Structural and Chemical Identity

Molecular Architecture

5-Butyl-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring conjugated to a piperidine-like ring. The butyl group (-C₄H₉) is appended at the 5-position of the aromatic moiety (Figure 1). Key identifiers include:

PropertyValue
IUPAC Name5-Butyl-1,2,3,4-tetrahydroisoquinoline
CAS Number1695870-82-6
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.30 g/mol
SMILESCCCCC1=CC=CC2=C1CCNC2
InChI KeyDMJXRYSGXCLCFP-UHFFFAOYSA-N

The planar aromatic system and basic tertiary nitrogen enable interactions with biological targets, while the lipophilic butyl group influences membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

  • Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides using POCl₃ or PCl₅, followed by reduction .

  • Pictet-Spengler Reaction: Acid-catalyzed condensation of β-arylethylamines with carbonyl compounds .

The butyl group may be introduced via:

  • Friedel-Crafts Alkylation: Electrophilic substitution on preformed tetrahydroisoquinoline using butyl halides/Lewis acids.

  • Cross-Coupling: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives .

Example Protocol (Hypothetical):

  • Bischler-Napieralski cyclization of N-(2-(5-butylphenyl)ethyl)acetamide with POCl₃ yields 5-butyl-3,4-dihydroisoquinoline.

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro intermediate to the tetrahydro form .

Physicochemical Properties

Experimental data remain sparse, but computational predictions and analog comparisons suggest:

PropertyValueMethod
LogP (octanol-water)~3.2Calculated (XLOGP3)
Aqueous Solubility<1 mg/mL (25°C)ESOL model
pKa (amine)~9.5Analog extrapolation
Boiling Point~300°C (est.)Group contribution

The compound’s lipophilicity (LogP >3) suggests moderate blood-brain barrier permeability, relevant for CNS-targeted applications .

Biological Activity and Applications

Industrial Applications

  • Organic Synthesis: Building block for alkaloid analogs .

  • Ligand Design: Chelating agent in catalysis (e.g., Pd complexes) .

ParameterClassification
Acute Oral ToxicityH302 (Harmful if swallowed)
Skin IrritationH315 (Causes skin irritation)
Eye DamageH319 (Causes serious eye irritation)
Respiratory IrritationH335 (May cause respiratory irritation)

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coat.

  • Ventilation: Use fume hoods to avoid aerosol inhalation .

  • Storage: Cool (2–8°C), inert atmosphere, away from oxidizers .

Future Perspectives

  • Biological Screening: Prioritize in vitro assays for receptor binding (e.g., GPCRs, ion channels).

  • Synthetic Optimization: Develop enantioselective routes for chiral variants.

  • Toxicokinetics: ADME studies to evaluate therapeutic potential.

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